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Compound of Interest

Compound Name: 3-Bromo-2-fluorobenzaldehyde

Cat. No.: B121081

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal isomers of the
chemical formula C7H4BrFO, focusing on the bromofluorobenzaldehyde series. These
halogenated aromatic aldehydes are valuable intermediates in the synthesis of
pharmaceuticals, agrochemicals, and other fine chemicals. This document details their IUPAC
nomenclature, physicochemical properties, synthesis protocols, and potential biological
activities, offering a valuable resource for professionals in chemical and biomedical research.

IUPAC Nomenclature and Structural Isomers

The molecular formula C7H4BrFO most commonly corresponds to a benzaldehyde scaffold
substituted with one bromine and one fluorine atom. The relative positions of the bromo, fluoro,
and formyl groups on the benzene ring give rise to several structural isomers. The most
frequently encountered and commercially available isomers are:

2-Bromo-3-fluorobenzaldehyde

3-Bromo-4-fluorobenzaldehyde

4-Bromo-2-fluorobenzaldehyde

5-Bromo-2-fluorobenzaldehyde
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Physicochemical and Spectroscopic Data

The quantitative data for the primary bromofluorobenzaldehyde isomers are summarized in the
tables below for easy comparison. This data is essential for their identification, characterization,
and application in synthesis.

Table 1: Physical Properties of Bromofluorobenzaldehyde Isomers

Molecular . . . .
. Melting Point Boiling Point
IUPAC Name CAS Number Weight ( g/mol
) (°C) (°C/ImmHg)
2-Bromo-3-
fluorobenzaldehy  149947-15-9 203.01 N/A N/A
de
3-Bromo-4-
fluorobenzaldehy  77771-02-9 203.01 31-33 138-139/2.5
de
4-Bromo-2-
fluorobenzaldehy  57848-46-1 203.01 58-62[1] 42 /1 19[1]
de
5-Bromo-2-
fluorobenzaldehy  93777-26-5 203.01 N/A 230
de

Table 2: Spectroscopic Data for Bromofluorobenzaldehyde Isomers
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IUPAC Name 'H NMR (6, ppm) 3C NMR (0, ppm)

189.77, 160.71, 158.21,
137.20, 134.44, 126.39,
116.71, 116.50, 116.15,
115.92

9.92(d,J=1.8Hz 1H), 7.72
3-Bromo-4-fluorobenzaldehyde (t, J =7.2 Hz, 1H), 7.60 — 7.45
(m, 2H)

187.5 (d, J=4.1 Hz), 163.4 (d,
J=262.0 Hz), 133.0 (d, J=3.0
10.3 (s, 1H), 7.8 (d, 1H), 7.6
4-Bromo-2-fluorobenzaldehyde Hz), 130.2, 128.5 (d, J=13.1
(d, 1H), 7.5 (t, 1H)
Hz), 126.7 (d, J=4.1 Hz), 116.8
(d, J=23.1 Hz)

187.5 (d, J=5.5 Hz), 162.1 (d,
J=255.0 Hz), 136.9 (d, J=8.9
10.3 (s, 1H), 8.1 (d, 1H), 7.7
5-Bromo-2-fluorobenzaldehyde Hz), 131.5, 125.1 (d, J=23.6
(m, 1H), 7.2 (t, 1H)
Hz), 119.5 (d, J=4.1 Hz), 117.2
(d, J=22.0 Hz)

Note: NMR data is typically recorded in CDCIs and chemical shifts are referenced to TMS. The
provided data is a compilation from available literature and may vary slightly based on
experimental conditions.

Experimental Protocols: Synthesis of Isomers

The following sections provide detailed methodologies for the synthesis of key
bromofluorobenzaldehyde isomers.

Synthesis of 3-Bromo-4-fluorobenzaldehyde

A common method for the synthesis of 3-bromo-4-fluorobenzaldehyde involves the bromination
of 4-fluorobenzaldehyde.[2]

Materials:
o 4-fluorobenzaldehyde

¢ Dichloromethane
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e Sodium bromide
e 35% Hydrochloric acid
e 8% Sodium hypochlorite agueous solution

Procedure:

Dissolve 1 mole of 4-fluorobenzaldehyde in 160 mL of dichloromethane to create solution A.

[2]

 In a separate vessel, dissolve 1.01 moles of sodium bromide in 100 mL of pure water, and
then add 100 mL of 35% hydrochloric acid while stirring to create solution B.[2]

e Mix solutions A and B at a temperature of 20-25 °C.[2]

« Introduce ultrasonic waves to the mixture and begin dropwise addition of 1.02 moles of an
8% sodium hypochlorite aqueous solution over 1 hour with continuous stirring.[2]

 After the addition is complete, continue ultrasonic treatment and stirring at the same
temperature.

o Allow the mixture to stand for phase separation.

o Separate the dichloromethane phase and wash it until neutral, then dry and remove the
solvent to obtain the crude product.[2]

e The crude product can be purified by bulk melting crystallization at 31 °C to yield the pure 3-
bromo-4-fluorobenzaldehyde.[2]

Synthesis of 5-Bromo-2-fluorobenzaldehyde

This isomer can be synthesized via the electrophilic bromination of 2-fluorobenzaldehyde.
Materials:
o 2-fluorobenzaldehyde

e N-Bromosuccinimide (NBS)
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e Aluminum trichloride (catalyst)

¢ Dichloromethane

Procedure:

e The reaction is typically carried out in a solvent such as dichloromethane.

e The reaction may be catalyzed by a Lewis acid like aluminum trichloride.[3]

e The process generally involves maintaining a low temperature initially before allowing the
reaction to proceed at room temperature.[3]

An alternative described method involves the following:

Materials:

e 1-bromo-4-fluorobenzene

e N,N-diisopropylamine

e n-Butyllithium (n-BuLi) in hexane

o Tetrahydrofuran (THF)

o Methyl formate

Procedure:

To a solution of N,N-diisopropylamine (1.1 eq) in dry THF at -78°C, add n-BuLi (1.2 eq).[4]

Stir the mixture for 30 minutes, then add 1-bromo-4-fluorobenzene (1 eq) in dry THF.[4]

Stir the resulting mixture at -78°C for 2 hours.[4]

Add methyl formate (1.1 eq) and stir for an additional 30 minutes at -78°C.[4]

Allow the reaction to warm to room temperature and stir for another hour.[4]
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 Dilute the reaction with water and extract the aqueous layer with ethyl acetate.[4]

o Combine the organic extracts, wash with brine, dry over sodium sulfate, filter, and evaporate
the solvent.[4]

e Purify the residue by column chromatography to obtain 5-bromo-2-fluorobenzaldehyde.[4]

Biological Activity and Signaling Pathways

Substituted benzaldehydes are a class of compounds with diverse and significant biological
activities. While specific data on the C7H4BrFO isomers is emerging, the broader class of
benzaldehyde derivatives has been shown to possess anti-inflammatory and anti-cancer
properties.

Anti-Inflammatory and Antioxidant Potential

Halogenated aromatic compounds have demonstrated antioxidative and anti-inflammatory
activities.[5] Studies on related benzaldehyde derivatives have shown that they can suppress
the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2
(PGEZ2). This is often achieved through the inhibition of enzymes like inducible nitric oxide
synthase (iINOS) and cyclooxygenase-2 (COX-2).[6] Furthermore, these compounds can
reduce the secretion of pro-inflammatory cytokines, including TNF-aq, IL-6, and IL-1[3.[6][7]

The underlying mechanism for these anti-inflammatory effects often involves the modulation of
key signaling pathways. Benzaldehyde derivatives have been shown to inactivate the NF-kB
pathway by preventing the phosphorylation of IkB.[6] Additionally, they can inhibit the
phosphorylation of ERK and p38 in the MAPK signaling pathway.[7][8]

Anti-Cancer Activity

Benzaldehyde and its derivatives have been investigated as potential anti-cancer agents.[9]
They have been shown to inhibit the growth of various cancer cell lines and can overcome
treatment resistance.[9][10] A key mechanism of action is the targeting of the 14-3-3( protein,
which disrupts its interaction with client proteins involved in cell survival and proliferation, such
as c-Raf and STAT3.[10][11] This interference leads to the suppression of downstream
signaling pathways like mTOR and ERK.[10]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/synthesis/pse-f63d2ef607204c52916c9c755c669fgc
https://www.benchchem.com/synthesis/pse-f63d2ef607204c52916c9c755c669fgc
https://www.benchchem.com/synthesis/pse-f63d2ef607204c52916c9c755c669fgc
https://pubmed.ncbi.nlm.nih.gov/34098398/
https://pubmed.ncbi.nlm.nih.gov/25535073/
https://pubmed.ncbi.nlm.nih.gov/25535073/
https://pubmed.ncbi.nlm.nih.gov/27569861/
https://pubmed.ncbi.nlm.nih.gov/25535073/
https://pubmed.ncbi.nlm.nih.gov/27569861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8913922/
https://pubmed.ncbi.nlm.nih.gov/40316727/
https://pubmed.ncbi.nlm.nih.gov/40316727/
https://innovbiological.com/blogs/news/benzaldehyde-a-natural-weapon-against-cancer-resistance-and-metastasis
https://innovbiological.com/blogs/news/benzaldehyde-a-natural-weapon-against-cancer-resistance-and-metastasis
https://www.researchgate.net/publication/305668627_Abstract_4758_Benzaldehyde_suppresses_multiple_signal_pathways_in_cancer_cells_by_regulating_14-3-3z-mediated_protein-protein_interactions
https://innovbiological.com/blogs/news/benzaldehyde-a-natural-weapon-against-cancer-resistance-and-metastasis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A significant finding is the ability of benzaldehyde to suppress epithelial-mesenchymal plasticity
(EMP), a process that contributes to cancer metastasis and treatment resistance.[9][12] This is

achieved by targeting the interaction between 14-3-3C and a phosphorylated form of histone H3
(H3S28ph).[9][10]
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Caption: General synthetic routes to bromofluorobenzaldehydes.
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Caption: Proposed inhibition of the NF-kB signaling pathway.
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Caption: Proposed mechanism of anti-cancer activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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